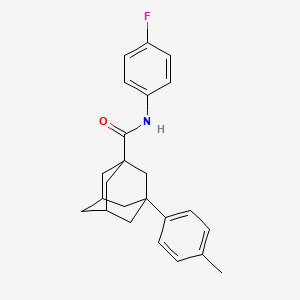

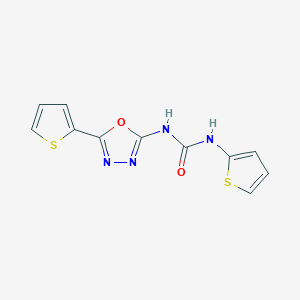

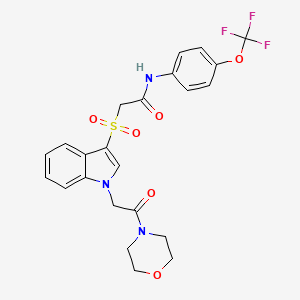

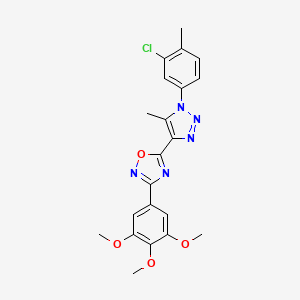

1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea" is a derivative of urea with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with the 1,3,4-oxadiazol moiety have been studied for their anti-CML activity , as condensing agents in various syntheses , and as insect-growth regulators . These studies suggest that the compound may also possess interesting chemical and biological properties worthy of investigation.

Synthesis Analysis

The synthesis of related compounds involves structure-based design and simple and efficient synthetic routes. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Another study describes the synthesis of a novel condensing agent, which could be used for the preparation of various compounds including ureas . These methods could potentially be adapted for the synthesis of "1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea".

Molecular Structure Analysis

The molecular structure of related compounds has been determined to be crucial for their biological activity. The crystal structure of a similar compound, N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea, was found to have a coplanar urea linkage with intramolecular hydrogen bond formation . This suggests that the molecular structure of "1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea" could also be significant in determining its biological activity and chemical reactivity.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by their functional groups and molecular structure. The novel condensing agent mentioned in one study indicates that the 1,3,4-oxadiazole moiety can participate in various chemical reactions, leading to the formation of amides, esters, and ureas. This reactivity could be relevant to the compound , suggesting that it may also be used as an intermediate in the synthesis of a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are determined by their molecular structure. The studies provided do not directly discuss the properties of "1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea", but they do provide information on similar compounds. For instance, the cytotoxicity and anti-microbial activity of certain urea derivatives have been evaluated, showing that these compounds can exhibit significant biological activity at micromolar concentrations . This suggests that the compound may also have similar properties, which could be explored in future research.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis of Urea and Thiourea Derivatives: A study by Ölmez and Waseer (2020) highlights the synthesis of urea and thiourea compounds bearing the 1,2,4-oxadiazole ring, demonstrating their potential in various biological activities including anti-inflammatory, antiviral, and antitumor effects. The compounds were synthesized through a method that allowed for efficient production, characterized using techniques like FTIR, 1H NMR, 13C NMR, and elemental analysis (Ölmez & Waseer, 2020).

Potential Antimicrobial Agents

- Antimicrobial Properties: Research by Buha et al. (2012) on a series of substituted quinazolines, including 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives, showed broad-spectrum activity against various microorganisms. This study underlines the potential of such compounds in developing new antimicrobial agents (Buha et al., 2012).

Applications in Organic Synthesis

- Multicomponent Reactions for Heterocyclic Systems: Brockmeyer et al. (2014) described a novel synthesis route for compounds including both thiazolidine and 1,3,4-oxadiazole heterocyclic systems, offering a template for creating urea derivatives marked by their potential in subsequent reactions. This method features mild reaction conditions and the tolerance of many functional groups (Brockmeyer et al., 2014).

Anticancer Potential

- Apoptosis Induction and Anticancer Activity: A study by Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. This discovery was made through high-throughput screening, indicating the potential of such compounds as anticancer agents (Zhang et al., 2005).

Propriétés

IUPAC Name |

1-thiophen-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S2/c16-10(12-8-4-2-6-19-8)13-11-15-14-9(17-11)7-3-1-5-18-7/h1-6H,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKIDXWPNCXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540249.png)

![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)

![N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2540255.png)